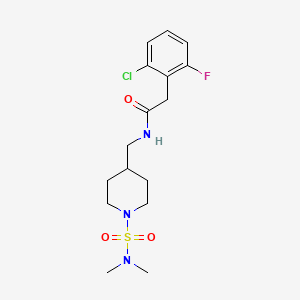

2-(2-chloro-6-fluorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide

Description

2-(2-Chloro-6-fluorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide is a structurally complex acetamide derivative characterized by a 2-chloro-6-fluorophenyl aromatic ring and a piperidin-4-ylmethyl group modified with an N,N-dimethylsulfamoyl moiety. The chloro and fluoro substituents on the phenyl ring enhance electronegativity and influence steric interactions, while the sulfamoyl group on the piperidine nitrogen likely improves solubility and bioavailability. This compound shares structural motifs with pharmaceuticals, agrochemicals, and synthetic intermediates, though its specific applications remain underexplored in the available literature .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClFN3O3S/c1-20(2)25(23,24)21-8-6-12(7-9-21)11-19-16(22)10-13-14(17)4-3-5-15(13)18/h3-5,12H,6-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMIGILSJPAZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide is a novel acetamide derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.89 g/mol. Its structure features a chloro-fluorophenyl group and a piperidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that derivatives of chloroacetamides exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated varying degrees of antibacterial activity, with some compounds demonstrating zones of inhibition ranging from 7 mm to 36 mm depending on the strain and concentration used .

| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

2. CNS Activity

Research indicates that similar acetamide derivatives may possess central nervous system (CNS) activity. For example, studies on related compounds have explored their anesthetic effects and potential applications in treating neuropathic pain . The pharmacological evaluation involved testing in animal models, where effects on ambulatory activity and anti-anxiety were assessed.

3. Anticonvulsant Activity

The anticonvulsant properties of related N-phenylacetamide derivatives have been investigated, showing promise in models of epilepsy. These compounds were evaluated using maximal electroshock (MES) tests and pentylenetetrazole-induced seizures in mice, revealing varying levels of efficacy . Such findings suggest that the structural components of these acetamide derivatives could influence their therapeutic potential in seizure disorders.

The precise mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific neurotransmitter systems or ion channels, which are crucial for its CNS and anticonvulsant activities.

Case Studies

Several studies have documented the synthesis and biological evaluation of chloroacetamide derivatives:

- Antimicrobial Screening : A study screened various chloroacetamide derivatives for antimicrobial activity against multiple strains, confirming significant antibacterial effects .

- CNS Pharmacology : Another investigation characterized the pharmacological profile of related compounds, focusing on their anesthetic properties and potential for treating neuropathic pain .

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. The following sections detail its applications based on current research findings.

Anticancer Activity

Studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. The presence of the chloro and fluorine substituents can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its efficacy as an anticancer agent. For instance, derivatives of piperidine have been explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Properties

The sulfonamide moiety in the compound suggests potential antimicrobial activity. Sulfonamides are known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis. The incorporation of the piperidine ring may enhance the interaction with bacterial enzymes, making this compound a candidate for further investigation in treating bacterial infections .

Neurological Applications

Given the structural components related to piperidine, there is potential for neuropharmacological applications. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The ability of this compound to cross the blood-brain barrier could make it a candidate for developing treatments targeting central nervous system disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine and Acetamide Motifs

- 2-Chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide (Mol. Weight: 353.90) Key Differences: Replaces the 2-chloro-6-fluorophenyl group with a pyridinylmethyl substituent. The methoxy and methyl groups on the pyridine ring may enhance lipophilicity compared to the halogenated phenyl group in the target compound. Applications: Not explicitly stated, but piperidine-acetamide hybrids are common in CNS-targeting drug candidates .

Goxalapladib (CAS-412950-27-7)

- Key Differences : Features a naphthyridine core and trifluoromethyl biphenyl group instead of the fluorophenyl ring. The piperidinyl acetamide is substituted with a methoxyethyl group.

- Applications : Used in atherosclerosis treatment, highlighting the pharmacological relevance of piperidine-acetamide scaffolds .

Chloroacetamide Herbicides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Key Differences : Lacks the piperidine-sulfamoyl group but shares the chloroacetamide backbone. The diethylphenyl and methoxymethyl groups confer herbicidal activity.

- Applications : Pre-emergent herbicide, indicating that chloroacetamides with hydrophobic aryl groups disrupt plant lipid biosynthesis .

Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

Sulfonamide and Sulfamoyl Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Butanilicaine (2-Chloro-N-(2-chloro-6-methylphenyl)acetamide)

Table 1. Comparative Analysis of Structural and Functional Features

Key Insights from Structural Comparisons

- Piperidine Modifications : The dimethylsulfamoyl group in the target compound may enhance blood-brain barrier penetration compared to unmodified piperidines (e.g., alachlor) or methoxyethyl-substituted analogs (e.g., goxalapladib) .

- Biological Implications : Chloroacetamides with piperidine-sulfamoyl groups (as in the target) are understudied but may bridge herbicidal and neuropharmacological applications due to structural similarities with both agrochemicals and CNS drugs .

Q & A

Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Experimental Design : Use a multi-step synthetic route with intermediates (e.g., piperidin-4-ylmethylamine derivatives) to control regioselectivity. Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied to minimize side products. For example, highlights stepwise coupling of aromatic and heterocyclic moieties via nucleophilic substitution .

- Statistical Methods : Apply Design of Experiments (DoE) to identify critical parameters affecting yield. emphasizes factorial designs to reduce trial-and-error approaches, particularly in solvent selection (e.g., DMF vs. THF) and stoichiometric ratios .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. notes the importance of monitoring intermediates via TLC to confirm purity at each step .

Basic Research: What analytical techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Spectroscopic Analysis :

- NMR : ¹H and ¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~170 ppm for acetamide carbonyl) to confirm substituent positions. and validate the use of chemical shifts to resolve structural ambiguities in chloroacetamides .

- IR : Key peaks for sulfamoyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion).

- X-ray Crystallography : For unambiguous 3D structure determination. demonstrates how crystallography resolves torsional angles and intermolecular interactions in related acetamides .

Advanced Research: How can researchers investigate the reaction mechanisms involving this compound’s sulfamoyl and fluorophenyl groups?

Answer:

- Kinetic Studies : Use stopped-flow spectroscopy or HPLC to monitor reaction intermediates. For example, track sulfamoyl group hydrolysis under acidic/basic conditions.

- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace bond cleavage pathways (e.g., in sulfamoyl hydrolysis). discusses isotopic analysis in analogous reactions .

- Computational Modeling : Apply density functional theory (DFT) to model transition states. highlights quantum chemical calculations to predict regioselectivity in heterocyclic reactions .

Advanced Research: What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

- Data Cross-Validation : Compare multiple computational methods (e.g., DFT vs. molecular dynamics) with experimental kinetics. suggests integrating computational path searches with empirical data to refine models .

- Error Analysis : Quantify uncertainties in solvent effects or steric hindrance using sensitivity analysis. recommends statistical validation (e.g., ANOVA) to identify outliers in reaction datasets .

- Hybrid Approaches : Combine machine learning (e.g., neural networks trained on PubChem data) with experimental screening to prioritize reaction conditions.

Advanced Research: How can researchers design assays to evaluate this compound’s biological activity against enzyme targets?

Answer:

- Target Selection : Focus on sulfamoyl-interacting enzymes (e.g., carbonic anhydrase) or fluorophenyl-binding receptors. and highlight sulfonamide derivatives as enzyme inhibitors .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., resorufin detection for hydrolases) with IC₅₀ determination.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) and validate specificity via mutagenesis (e.g., active-site residue substitutions).

Advanced Research: What methodologies address solubility challenges during in vitro testing of this compound?

Answer:

- Solubility Enhancement :

- Analytical Validation : Confirm compound stability via LC-MS post-solubilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.